molecular formula C20H16N2O3 B12529271 2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethoxyphenyl)- CAS No. 653604-50-3

2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethoxyphenyl)-

Cat. No.: B12529271
CAS No.: 653604-50-3
M. Wt: 332.4 g/mol
InChI Key: AGKJTXYWHXLGLQ-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethoxyphenyl)- is a chemical compound with the molecular formula C20H16N2O3. It is known for its unique structure, which includes a naphthalene ring, a cyano group, and a dimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethoxyphenyl)- typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it an efficient method for synthesizing this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of the Suzuki–Miyaura coupling can be scaled up for industrial applications. The use of stable and environmentally benign organoboron reagents makes this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the cyano group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethoxyphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethoxyphenyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group and dimethoxyphenyl moiety play crucial roles in binding to these targets, influencing pathways related to signal transduction, enzyme inhibition, or receptor activation. Detailed studies on its mechanism of action are ongoing, with a focus on elucidating the specific molecular interactions and pathways involved .

Comparison with Similar Compounds

  • 2-Naphthalenecarboxamide, 6-cyano-N-methoxy-N-methyl-
  • 2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethylphenyl)-

Comparison: Compared to similar compounds, 2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethoxyphenyl)- is unique due to the presence of the dimethoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with molecular targets .

Properties

CAS No.

653604-50-3

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

6-cyano-N-(3,5-dimethoxyphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C20H16N2O3/c1-24-18-9-17(10-19(11-18)25-2)22-20(23)16-6-5-14-7-13(12-21)3-4-15(14)8-16/h3-11H,1-2H3,(H,22,23)

InChI Key

AGKJTXYWHXLGLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)C#N)OC

Origin of Product

United States

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